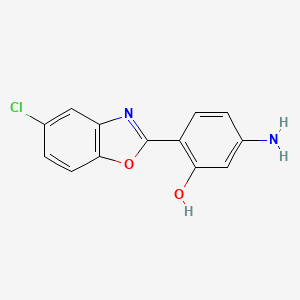

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

説明

Overview of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

This compound is a heterocyclic aromatic compound characterized by the molecular formula C₁₃H₉ClN₂O₂ and a molecular weight of 260.682 grams per mole. This compound bears the Chemical Abstracts Service registry number 22105-55-1 and is classified as a protein degrader building block within pharmaceutical research applications. The molecular structure features a distinctive bicyclic benzoxazole ring system substituted with a chlorine atom at the 5-position, which is further connected to a phenolic ring bearing an amino group at the 5-position relative to the hydroxyl functionality.

The structural complexity of this compound arises from the integration of multiple pharmacophores within a single molecular framework. The benzoxazole heterocycle provides a rigid, planar aromatic system that serves as the central scaffold, while the phenolic hydroxyl group and amino substituent introduce hydrogen bonding capabilities and electronic modulation that significantly influence the compound's chemical reactivity and biological activity. The strategic placement of the chlorine substituent on the benzoxazole ring enhances the electron-withdrawing character of this portion of the molecule, creating an electronic asymmetry that contributes to the compound's unique properties.

The three-dimensional conformational characteristics of this compound contribute significantly to its biological activity profile. The planar nature of the benzoxazole system facilitates π-π stacking interactions with aromatic residues in biological targets, while the flexible connection between the benzoxazole and phenolic components allows for conformational adaptation to binding sites. This structural flexibility, combined with the diverse functional group array, enables the compound to engage in multiple types of intermolecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

Historical Context and Development of Benzoxazole Derivatives

The development of benzoxazole derivatives traces its origins to the broader exploration of heterocyclic chemistry that began in earnest during the early to mid-twentieth century. The discovery and systematic study of oxazole, the fundamental five-membered heterocyclic ring containing one oxygen and one nitrogen atom, established the foundation for the subsequent development of benzoxazole compounds. The fusion of a benzene ring with the oxazole heterocycle created a new class of aromatic compounds that exhibited enhanced stability and expanded chemical functionality compared to their simpler oxazole predecessors.

The evolution of benzoxazole synthetic methodology has been marked by continuous refinement and optimization of reaction conditions, catalysts, and starting materials. Early synthetic approaches focused on developing reliable methods for constructing the benzoxazole core structure, with researchers experimenting with various cyclization strategies involving 2-aminophenol derivatives and appropriate carbonyl-containing substrates. These foundational studies established the fundamental principles that continue to guide modern benzoxazole synthesis, including the importance of controlling reaction temperature, catalyst selection, and substrate compatibility.

As researchers gained deeper understanding of benzoxazole chemistry, attention shifted toward developing more sophisticated derivatives that incorporated additional functional groups and substituents. The recognition that benzoxazole derivatives could serve as structural isosteres of naturally occurring nucleic bases, particularly guanine and adenine, opened new avenues for exploration in medicinal chemistry applications. This structural similarity suggested that benzoxazole compounds might interact with biological systems in ways that could lead to therapeutic benefits, spurring intensive research into their pharmacological properties.

The introduction of halogen substituents, particularly chlorine, into the benzoxazole framework represented a significant advance in the development of biologically active derivatives. Halogenated benzoxazoles demonstrated enhanced biological activity profiles compared to their unsubstituted counterparts, leading to systematic exploration of various substitution patterns and their effects on pharmacological properties. The synthesis of this compound represents a culmination of these synthetic advances, combining the benefits of halogen substitution with the addition of amino and phenolic functional groups.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its membership in the benzoxazole class of compounds, which have demonstrated remarkable versatility in drug discovery applications. Benzoxazole derivatives have established themselves as one of the most widely exploited heterocycles in pharmaceutical research, with natural and synthetic benzoxazoles showing broad spectra of biological activities. The structural features present in this compound position it as a valuable scaffold for the development of novel therapeutic agents targeting various disease states.

Research into benzoxazole derivatives has revealed their potential as antiproliferative agents, with many compounds in this class demonstrating significant anticancer activity. The ability of benzoxazole compounds to interact with cellular targets involved in cancer progression has made them attractive candidates for oncological drug development. The specific structural features of this compound, including its amino and phenolic functional groups, provide multiple sites for molecular recognition and binding to biological targets, potentially enhancing its therapeutic efficacy.

The compound's classification as a protein degrader building block reflects its potential utility in targeted protein degradation strategies, an emerging therapeutic modality that has gained significant attention in recent years. Protein degraders represent a novel approach to drug discovery that involves the selective removal of disease-causing proteins from cells rather than simply inhibiting their function. The structural complexity of this compound provides multiple chemical handles that can be exploited in the design of bifunctional molecules capable of recruiting target proteins to cellular degradation machinery.

Contemporary medicinal chemistry research has increasingly focused on the development of benzoxazole derivatives as brain-penetrant agents for treating neurological disorders. The ability of certain benzoxazole compounds to cross the blood-brain barrier effectively has opened new possibilities for addressing central nervous system diseases. The structural characteristics of this compound suggest potential for brain penetration, making it a candidate for neurological applications, although specific studies on this particular compound's central nervous system activity remain to be fully explored.

Position Within the Broader Benzoxazole Pharmacophore Family

This compound occupies a distinctive position within the broader benzoxazole pharmacophore family, representing a sophisticated example of structural optimization through strategic functional group incorporation. The benzoxazole pharmacophore family encompasses a diverse array of compounds that share the fundamental benzoxazole core structure but differ in their substitution patterns and additional functional group attachments. This structural diversity has enabled researchers to explore a wide range of biological activities and develop compounds with highly specific pharmacological profiles.

The presence of the 5-chloro substituent on the benzoxazole ring places this compound within a particularly important subclass of halogenated benzoxazole derivatives. Chlorine substitution at this position has been shown to significantly enhance biological activity in many benzoxazole compounds, likely due to the electron-withdrawing effects of the halogen and its influence on molecular conformation and binding affinity. This substitution pattern has become a common feature in many clinically relevant benzoxazole derivatives, establishing it as a privileged structural motif in medicinal chemistry.

The incorporation of both amino and phenolic hydroxyl functional groups distinguishes this compound from many other benzoxazole derivatives and provides unique opportunities for molecular recognition and binding. The amino group serves as both a hydrogen bond donor and acceptor, while the phenolic hydroxyl group primarily functions as a hydrogen bond donor, creating a complementary set of interaction capabilities that can be exploited in drug design. This functional group combination is relatively uncommon in the benzoxazole family, making this compound particularly valuable for structure-activity relationship studies.

Comparative analysis with related benzoxazole derivatives reveals the strategic importance of the specific substitution pattern present in this compound. Similar compounds, such as 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and 5-Amino-2-(1,3-benzoxazol-2-yl)phenol, lack the critical chlorine substituent that contributes to enhanced biological activity. The presence of this halogen substitution, combined with the specific positioning of the amino group, creates a unique molecular architecture that distinguishes this compound within the benzoxazole pharmacophore family.

特性

IUPAC Name |

5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-3-2-8(15)6-11(9)17/h1-6,17H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKDBJVOCNTMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425162 | |

| Record name | 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22105-55-1 | |

| Record name | 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 5-Chloro-1,3-benzoxazole Intermediate

- Starting from 2-aminophenol, the benzoxazole ring is constructed by cyclization with suitable acylating agents.

- Chlorination at the 5-position is achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS).

- Nitration can be employed to introduce nitro groups selectively, which are subsequently reduced to amines.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Nitration | Starting benzoxazole, nitrating agent (e.g., HNO3/H2SO4) | Introduce nitro group at 6-position | Not specified |

| Reduction | Hydrogen gas, Raney nickel catalyst, THF solvent, room temperature, 50 psi H2 | Nitro group reduced to amino group in ~1.5 h | ~73% (22g from 30g starting material) |

| Chlorination | Sulfuryl chloride, ethyl acetate, room temperature, stirring | Chlorination at 5-position | ~95% (10.5g from 10g intermediate) |

This sequence yields 6-amino-5-chloro-2-methylbenzoxazole, a key intermediate for further reactions.

Coupling with 2-Aminophenol

- The 5-chloro-1,3-benzoxazole intermediate is reacted with 2-aminophenol under acidic conditions (e.g., hydrochloric acid in tetrahydrofuran) to form the final compound.

- Refluxing the mixture facilitates condensation and ring closure.

- Purification is typically achieved by recrystallization or column chromatography.

This method allows for high purity and good yields, with structural confirmation via NMR and LC-MS.

Alternative Catalytic and Solvent-Free Methods

Recent advances include:

- Nanocatalyst-mediated synthesis using nano-ZnO in DMF at 100 °C, offering operational simplicity but sometimes lower yields.

- Potassium ferrocyanide-catalyzed grinding method under solvent-free conditions at room temperature, providing rapid reactions (under 2 minutes) with yields between 87–96%.

These greener approaches reduce reaction times and environmental impact while maintaining efficiency.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DMF, Ethyl acetate | THF commonly used for coupling; DMF for nanocatalysis |

| Temperature | Room temperature to reflux (~100 °C) | Higher temperatures improve reaction rates but may reduce selectivity |

| Catalysts | Raney nickel (reduction), nano-ZnO, potassium ferrocyanide | Choice depends on step and desired green chemistry profile |

| Reaction Time | Minutes (grinding method) to hours (hydrogenation) | Grinding method is fastest; hydrogenation requires ~1.5 h |

| Purification | Recrystallization, column chromatography | Ensures high purity for research applications |

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the structure and substitution pattern.

- Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight and purity.

- X-ray crystallography elucidates detailed molecular geometry and confirms substitution sites.

- UV-Vis spectroscopy can probe electronic properties relevant to reaction monitoring.

These methods validate the success of synthesis and the integrity of the compound.

The preparation of this compound is well-established through multi-step synthetic routes involving nitration, reduction, chlorination, and coupling reactions. Advances in catalytic methods and solvent-free techniques have enhanced the efficiency, yield, and environmental friendliness of these syntheses. Careful control of reaction conditions and purification steps ensures high purity and reproducibility, supported by comprehensive analytical characterization. This compound's synthesis exemplifies the integration of classical organic synthesis with modern green chemistry approaches.

化学反応の分析

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

作用機序

The mechanism of action of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The structural and functional properties of 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol are best understood when compared to analogs with variations in substituents, ring systems, or biological targets. Below is a detailed analysis:

Substituent Variations on the Benzoxazole Ring

Key Observations :

- Chlorine vs. This may influence receptor binding affinity and metabolic stability .

Benzoxazole vs. Benzothiazole Derivatives

Key Observations :

- Ring System Differences : Benzothiazoles (sulfur atom) exhibit distinct electronic properties compared to benzoxazoles (oxygen atom). This alters interactions with biological targets, as seen in the antimicrobial activity of benzothiazole derivatives .

Complex Derivatives with Pharmacological Data

Key Observations :

- MK-4305: Incorporates a 5-chloro-benzoxazolyl group within a diazepane framework, enabling high-affinity orexin receptor binding. This contrasts with simpler phenolic derivatives, underscoring the role of structural complexity in target specificity .

Key Observations :

- Solubility Trends: Chloro and amino groups enhance aqueous solubility compared to alkylated analogs, but MK-4305’s size reduces solubility despite polar groups .

生物活性

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, with the molecular formula C13H9ClN2O2 and CAS Number 22105-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with structure-activity relationships (SAR) derived from various studies.

- Molecular Weight : 260.682 g/mol

- Molecular Structure : Contains a benzoxazole ring which is significant for its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities, particularly its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including 5-amino derivatives, exhibit selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 1 | Antibacterial | Bacillus subtilis | 50 |

| 2 | Antifungal | Candida albicans | 25 |

| 3 | Antibacterial | Escherichia coli | >100 |

The minimal inhibitory concentrations (MIC) reveal that while some compounds show promising activity, others are less effective. The SAR studies suggest that modifications in the benzoxazole structure can enhance antibacterial potency .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Many compounds demonstrate selective toxicity towards cancer cells while sparing normal cells. For instance, studies have shown significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | 15 |

| A549 | This compound | 20 |

| PC3 | This compound | 18 |

These findings indicate a favorable profile for the compound as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

While specific mechanisms for 5-amino derivatives remain under investigation, the general action of benzoxazole derivatives involves interference with DNA synthesis and function in cancer cells. This may be attributed to their ability to intercalate into DNA or inhibit key enzymes involved in nucleotide synthesis .

Case Studies

- Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy of various benzoxazole derivatives against selected bacterial strains and fungi. The results indicated that modifications at specific positions on the benzoxazole ring significantly influenced the antimicrobial activity .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on different cancer cell lines, it was found that certain substitutions on the benzoxazole scaffold led to enhanced selectivity towards cancer cells versus normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted o-aminophenols and chlorinated benzoxazole precursors. For example, refluxing in tetrahydrofuran (THF) with hydrochloric acid (HCl) followed by vacuum filtration yields intermediates, as demonstrated in analogous benzoxazole syntheses . Purification via column chromatography or recrystallization ensures high purity. Confirm structural integrity using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .

Q. How can spectroscopic techniques characterize the electronic and structural properties of this compound?

- Methodological Answer : UV-Vis spectroscopy can assess solvatochromic behavior, revealing intramolecular charge transfer (ICT) effects in polar solvents . NMR (¹H/¹³C) identifies proton environments and confirms substituent positions. X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, critical for understanding steric and electronic interactions .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, THF) and protic solvents (e.g., ethanol, methanol). Stability under acidic/basic conditions can be monitored via HPLC with a C18 column (e.g., 4.6 × 150 mm, 5 µm) at 254 nm, as applied to structurally related benzoxazoles .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic or material science applications?

- Methodological Answer : Structural studies using single-crystal X-ray diffraction (via SHELX) reveal that the benzoxazole core and phenolic -OH group act as bidentate ligands. For example, coordination with Cu(II) or Zn(II) forms octahedral complexes, as observed in analogous [(1,3-benzoxazol-2-yl)amine] derivatives . Analyze binding constants via UV-Vis titration and DFT calculations to predict stability .

Q. What computational approaches predict the compound's reactivity and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like orexin receptors, leveraging structural data from related antagonists (e.g., suvorexant) .

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms or polymorphism?

- Methodological Answer : Compare experimental X-ray diffraction patterns (collected at 100 K) with simulated data from Mercury CSD. Use SHELXL refinement to resolve disorder in the benzoxazole ring or amino-phenol tautomerism, as seen in studies of 2-arylbenzoxazoles .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key steps like diazepane ring formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound's fluorescence quantum yield in different solvents?

- Methodological Answer : Re-evaluate measurements using an integrating sphere with corrected excitation-emission matrices. Compare with Lippert-Mataga plots to distinguish solvent polarity effects from structural artifacts .

Q. Why do some studies report variable bioactivity despite identical synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。